molecular formula C11H10N4OS B5253314 1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide

1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B5253314
M. Wt: 246.29 g/mol
InChI Key: WIWOJOGGRKHHAR-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide is an organic compound that features a unique combination of functional groups, including a cyanoethyl group, a thiophene ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the pyrazole and carboxamide groups. The cyanoethyl group is often introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoethyl group can act as a nucleophile, while the thiophene and pyrazole rings can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
  • 2-Cyanoethyl-N,N,N’,N’-tetraisopropylphosphorodiamidite

Comparison: 1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide is unique due to the presence of both a thiophene ring and a pyrazole carboxamide moiety, which can impart distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-4-2-5-15-7-8(11(13)16)10(14-15)9-3-1-6-17-9/h1,3,6-7H,2,5H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWOJOGGRKHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C(=O)N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327741
Record name 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956352-42-4
Record name 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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